molecular formula C18H15NO4 B12916117 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate CAS No. 131424-24-3

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate

Cat. No.: B12916117
CAS No.: 131424-24-3
M. Wt: 309.3 g/mol
InChI Key: JFECJVXRKJGZPY-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a heterocyclic dicarboxylate ester featuring an indole core substituted with benzyl and methyl ester groups at the 1- and 3-positions, respectively. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the ester groups enhance solubility and serve as handles for further derivatization. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and organocatalysts .

Properties

CAS No.

131424-24-3

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate

InChI

InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3

InChI Key

JFECJVXRKJGZPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl 3-methyl 1H-indole-1,3-dicarboxylate with key analogs, focusing on structural features, physicochemical properties, reactivity, and applications.

Substituent Variations

1-(tert-Butyl) 3-methyl 1H-indole-1,3-dicarboxylate (CAS 676448-17-2)
  • Structural Difference : The benzyl group is replaced with a tert-butyl moiety.
  • Stability: tert-Butyl esters are more resistant to hydrolysis under basic conditions but require strong acids (e.g., TFA) for deprotection, unlike benzyl esters, which are cleaved via hydrogenolysis .
  • Applications : Preferred in peptide synthesis for orthogonal protection strategies.
1-Benzyl 3-methyl Azetidine-1,3-dicarboxylate (CAS 757239-60-4)
  • Core Heterocycle : Azetidine (4-membered ring) instead of indole.
  • Impact :
    • Ring Strain : Azetidine’s smaller ring increases strain, enhancing reactivity in ring-opening reactions.
    • Physical Properties : Lower melting points (e.g., 83–85°C for azetidine derivatives) compared to indole analogs due to reduced aromaticity .
  • Applications : Used as a building block for strained heterocycles in drug discovery .

Heterocyclic Core Modifications

1-Benzyl 3-methyl Piperazine-1,3-dicarboxylate (CAS 129799-11-7)
  • Core Heterocycle : Piperazine (6-membered diamine ring).
  • Impact :
    • Basicity : The nitrogen atoms in piperazine increase basicity, altering solubility in acidic media.
    • Reactivity : The amine groups enable participation in hydrogen bonding and coordination chemistry, unlike the indole’s aromatic system .
  • Safety : Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory sensitivity) .
1-Benzyl 3-methyl 4-Oxopiperidine-1,3-dicarboxylate (CAS 159299-93-1)
  • Functional Group : A ketone at the 4-position of the piperidine ring.
  • Impact :
    • Reactivity : The ketone enables conjugate additions or reductions, expanding synthetic utility .
    • Stability : Susceptible to nucleophilic attack at the carbonyl group, requiring careful handling .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (HRMS/NMR)
This compound 309.33 Not reported HRMS (ESI-TOF): [M+Na]⁺ 332.1002 (Calcd)
1-(tert-Butyl) 3-methyl 1H-indole-1,3-dicarboxylate 319.36 Not reported ¹H-NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl)
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate 277.30 83–85 [α]²⁰D = -31.00 (c = 0.1 in MeOH)
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate 278.30 Not reported ¹³C-NMR: δ 47.45 (CH₂), 128.83 (C-3a)

Biological Activity

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H15N2O4
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 131424-24-3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.

Case Study: Induction of Apoptosis in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptotic markers.

Table 2: Effects on Cell Viability

Concentration (µM)Viability (%)Apoptotic Index (%)Reference
10855
256020
503045

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its structural features allow it to bind effectively to DNA, disrupting replication processes in cancer cells.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological potential:

  • Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

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